molecular formula C29H20O2 B14311509 (Pyren-1-yl)methyl (naphthalen-1-yl)acetate CAS No. 114498-69-0

(Pyren-1-yl)methyl (naphthalen-1-yl)acetate

Cat. No.: B14311509
CAS No.: 114498-69-0
M. Wt: 400.5 g/mol
InChI Key: JFYPGFRWODUXNP-UHFFFAOYSA-N
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Description

(Pyren-1-yl)methyl (naphthalen-1-yl)acetate is an organic compound that features a pyrene moiety linked to a naphthalene moiety via an acetate group. This compound is of interest due to its unique structural properties, which combine the photophysical characteristics of pyrene with the aromatic stability of naphthalene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyren-1-yl)methyl (naphthalen-1-yl)acetate typically involves the esterification of (Pyren-1-yl)methanol with (naphthalen-1-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar esterification processes on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Pyren-1-yl)methyl (naphthalen-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Pyren-1-yl)methyl (naphthalen-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules due to its aromatic structure.

    Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.

    Industry: Utilized in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of (Pyren-1-yl)methyl (naphthalen-1-yl)acetate involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the behavior of biological macromolecules and materials, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Pyren-1-yl)methyl (naphthalen-1-yl)acetate is unique due to its combination of pyrene and naphthalene moieties, which endows it with distinct photophysical properties and potential for diverse applications in materials science and biology .

Properties

CAS No.

114498-69-0

Molecular Formula

C29H20O2

Molecular Weight

400.5 g/mol

IUPAC Name

pyren-1-ylmethyl 2-naphthalen-1-ylacetate

InChI

InChI=1S/C29H20O2/c30-27(17-23-9-3-6-19-5-1-2-10-25(19)23)31-18-24-14-13-22-12-11-20-7-4-8-21-15-16-26(24)29(22)28(20)21/h1-16H,17-18H2

InChI Key

JFYPGFRWODUXNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)OCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3

Origin of Product

United States

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